Compound Description: This class of compounds, specifically GBR 12909 and GBR 12935, are potent dopamine transporter inhibitors. Research focused on modifying their structures to investigate the impact on transporter selectivity and potency for neurotransmitter reuptake inhibition. []
Relevance: The core structure of N-[2-(bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazines shares a phenylpropyl substituent and a piperazine ring system with ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate. The variations introduced in this study provide insights into potential structure-activity relationships for the target compound, especially concerning its interaction with neurotransmitter transporters. []
Compound Description: ASP6432 is a novel, potent, and selective antagonist of the type 1 lysophosphatidic acid receptor (LPA1). It demonstrated efficacy in inhibiting LPA-induced contractions in the urethra and prostate, indicating potential as a therapeutic agent for lower urinary tract symptoms associated with benign prostate hyperplasia (LUTS/BPH). []
Relevance: Both ASP6432 and the target compound, ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, share a 3-phenylpropyl substituent. This structural similarity, alongside ASP6432's biological activity, suggests potential research avenues for investigating the target compound's interaction with LPA receptors. []
Compound Description: INCB9471 is a potent and selective C-C chemokine receptor 5 (CCR5) antagonist. This compound effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and HIV-1 infection, demonstrating its potential as an antiviral and anti-inflammatory agent. [, ]
Relevance: Although structurally distinct from ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, INCB9471's focus on CCR5 antagonism highlights a potential area of study for the target compound. Investigating if modifications to ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate can yield interactions with CCR5 could be of significant interest. [, ]
Compound Description: L755507 acts as a β3-adrenoceptor (AR) agonist. It effectively stimulates cAMP accumulation and activates both Gs and Gi proteins, impacting downstream adenylate cyclase and MAPK signaling pathways. []
Relevance: While L755507 differs structurally from ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, its activity as a β3-AR agonist introduces another receptor target for potential study with the target compound. Modifying the target compound to explore interactions with β3-AR could be of interest. []
Compound Description: L748337 is a selective β3-AR antagonist, primarily activating MAPK signaling pathways through Gi/o protein coupling. []
Relevance: Similar to L755507, L748337's interaction with the β3-AR, albeit as an antagonist, underscores this receptor as a potential target for modifications of ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate. Examining how structural changes in the target compound could lead to β3-AR interactions could be insightful. []
Compound Description: Sparfloxacin is a potent antimicrobial quinolone, effective against a broad spectrum of bacterial infections. []
Relevance: While structurally distinct from ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, sparfloxacin's antimicrobial activity suggests that exploring potential antimicrobial properties of the target compound or its derivatives could be a valuable research direction. []
Compound Description: CV-3317 exhibits potent angiotensin-converting enzyme (ACE) inhibitory activity, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular diseases. []
Relevance: CV-3317 and ethyl 1-[(benzylamino)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate share a common 3-phenylpropyl substituent. Considering CV-3317's ACE inhibitory activity, investigating the target compound for similar effects on ACE could be a promising research avenue. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.